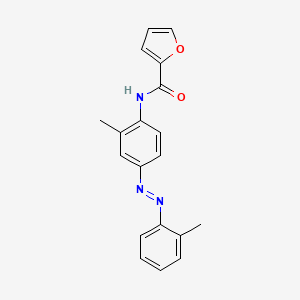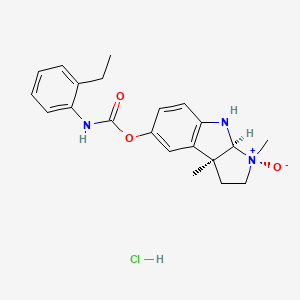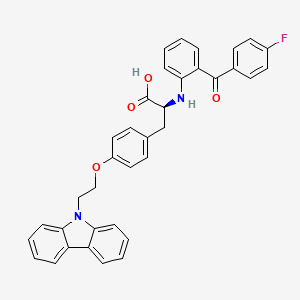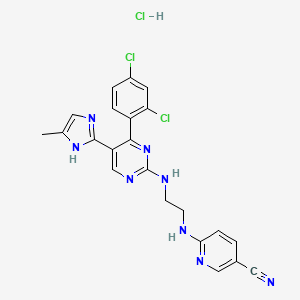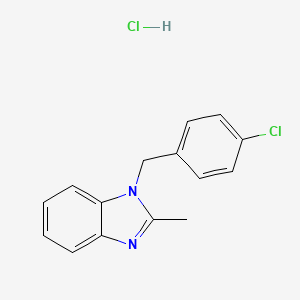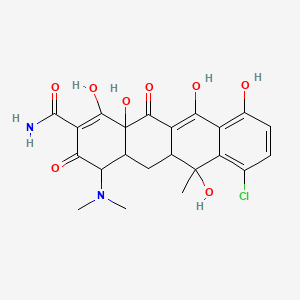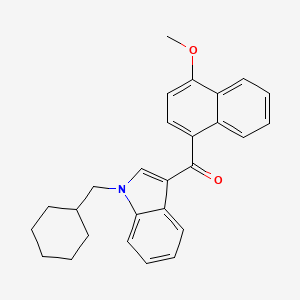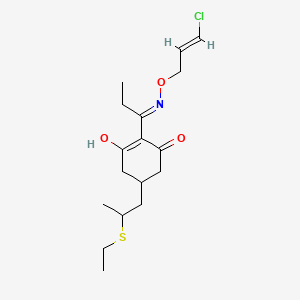
Clethodim
Overview
Description
Clethodim is an organic compound and a member of the cyclohexanedione family of herbicides . It is used to control grasses, especially Lolium rigidum . It is a selective, systemic herbicide commonly used to control grass weeds in a variety of row and specialty crops, including soybeans, cotton, lentils, peas, peanuts, and sunflowers .
Synthesis Analysis
This compound synthesis involves a multi-step reaction . An environment-friendly synthesis method of this compound has been patented, which involves reacting a compound CA and a compound CF under the action of an organic acid catalyst under distillation conditions . This method has high yield and purity, and is suitable for industrial production .
Molecular Structure Analysis
The molecular formula of this compound is C17H26ClNO3S . It belongs to the chemical family of the cyclohexanediones . It interacts with the plant acetyl-CoA-carboxylase, the enzyme complex responsible for the biosynthesis of lipids .
Chemical Reactions Analysis
This compound is extensively metabolized in all dosed groups . Unchanged parent was detected in urine of females of the high-dose group only, in faeces of females and males of the low-dose and high-dose groups .
Physical And Chemical Properties Analysis
This compound is highly soluble in water and has a low volatility . It tends not to be persistent in soil or aquatic systems .
Scientific Research Applications
Developmental Toxicity in Zebrafish : Exposure to clethodim can cause developmental toxicity in zebrafish, leading to head and cardiovascular malformations, reduced neonatal neurons, and altered locomotor behavior. The underlying mechanism involves oxidative stress and decreased acetylcholinesterase activity, affecting neurodevelopmental gene expression (Wang et al., 2019).
Developmental Immunotoxicity and Neurobehavioral Dysfunction : this compound exposure in zebrafish embryos indicates developmental immunotoxicity. This exposure reduces immune cell numbers, increases apoptosis and oxidative stress, and alters locomotor behaviors due to inhibited neurotransmitter systems (Xiong et al., 2019).
Resistance in Lolium Populations : Diverse mutations in the acetyl-coenzyme A carboxylase enzyme have been identified in Lolium populations resistant to this compound. This resistance is important for managing herbicide resistance in crops (Yu et al., 2007).
Inheritance of this compound Resistance : The inheritance of this compound resistance in Lolium rigidum populations varies, suggesting different patterns of resistance. This has implications for managing herbicide resistance in agricultural settings (Saini et al., 2017).
Dietary Risk Assessment : this compound and its metabolites in fruits and vegetables have been studied, showing that dietary exposure risks are considered acceptable. This is important for understanding the safety of food consumption following herbicide application (Atzei et al., 2021).
Effects on Seedhead Density and Forage Quality : Application of this compound on tall fescue affects seedhead density, forage yield, and quality. This information is valuable for managing grasslands and forage crops (Reynolds et al., 1993).
Influence on Weed Control and Herbicide Antagonism : this compound formulations and adjuvants have been studied for their impact on weed control and overcoming herbicide antagonism. These findings are crucial for optimizing herbicide application strategies (Zollinger & Howatt, 2005).
Synthesis Method for Industrial Production : A method for the industrial synthesis of this compound, starting from ethanethiol and crotonaldehyde, has been detailed, providing insights into the production process of this herbicide (Cheng Zhi-ming, 2011).
Effects on Photosynthesis and Gas Exchange in Plants : this compound application has been shown to negatively affect photosynthesis and gas exchange in maize plants. However, pretreatment with salicylic acid can ameliorate these effects (Radwan & Soltan, 2012).
Cytological Changes in Pisum sativum : this compound treatment induces cytological changes in Pisum sativum, affecting seed germination, radicle length, and mitotic index. This highlights the cytotoxic effects of this compound on plant cells (Siddiqui & Alrumman, 2020).
Photolysis and Ecotoxicity Assessment : The photolysis of this compound in aquatic environments and the associated ecotoxicity of its photoproducts have been studied, providing important insights into the environmental impact of this herbicide (Villaverde et al., 2018).
Mechanism of Action
Target of Action
Clethodim is a selective cyclohexanedione herbicide . Its primary target is the enzyme acetyl coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the biosynthesis of fatty acids , which are essential components of cell membranes .
Mode of Action
This compound exhibits its pesticidal activity in plants by inhibiting ACCase . This inhibition disrupts the biosynthesis of lipids, leading to a halt in new cell growth and eventually causing the gradual death of the plant .
Biochemical Pathways
The inhibition of ACCase by this compound affects the pathways of fatty acid biosynthesis . This disruption leads to a deficiency in the production of essential lipids required for cell membrane formation . Additionally, this compound has been observed to cause changes in the enzymatic activity of catalase and ascorbate peroxidase at certain concentrations .
Pharmacokinetics
This compound exhibits high solubility in water and low volatility . It is rapidly absorbed, with oral absorption rates of 88-95% based on urine, tissue, expired CO2, cage wash, and residual carcass . This compound is extensively metabolized, and elimination is rapid, with 94-98% of the administered dose excreted by 48 hours after administration . The principal route of excretion is the urine (87-93%), and a smaller percentage of the radioactivity (9-17%) is eliminated in the feces .
Result of Action
The action of this compound results in the inhibition of germination and root growth at certain concentrations . It also presents mutagenicity, evidenced by the increased frequency of micronuclei . Changes are observed in cell elongation at certain concentrations, demonstrated in histological analyses of the root apex .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is labile in acidic aqueous conditions and under UV light . New formulations aim to enhance the absorption and effectiveness of this compound, reducing the need for higher doses and minimizing its environmental footprint .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Clethodim exhibits its pesticidal activity in plants by inhibiting acetyl coenzyme A carboxylase, an enzyme common to the pathways of fatty acid biosynthesis . It interacts with this enzyme, thereby affecting the biochemical reactions within the plant cells .
Cellular Effects
This compound has been observed to have various effects on cells. For instance, it demonstrated phytotoxicity, inhibiting germination and root growth at certain concentrations . It also presented mutagenicity, evidenced by the increased frequency of micronuclei . Additionally, changes were observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase at certain concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acetyl coenzyme A carboxylase . By inhibiting this enzyme, this compound disrupts the pathways of fatty acid biosynthesis, thereby exerting its herbicidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, the half-lives of this compound in herbs were found to be between 1.10 and 1.56 days . The terminal residues of this compound in herbal matrices were measured below EU maximum residue limits .
Dosage Effects in Animal Models
The acute oral LD50 of this compound in rats was found to be greater than 1400 mg/kg body weight .
Metabolic Pathways
This compound is extensively metabolized in all dosed groups . Unchanged parent was detected in urine of females of the high-dose group only, in faeces of females and males of the low-dose and high-dose groups .
Transport and Distribution
This compound is rapidly absorbed and eliminated in the body . The principal route of excretion was the urine, and a smaller percentage of the radioactivity was eliminated in the faeces . There were no significant dose-related or sex-specific differences in tissue distribution .
Subcellular Localization
Given its mode of action, it can be inferred that this compound likely localizes to areas where acetyl coenzyme A carboxylase is present, as this is the enzyme it inhibits to exert its herbicidal effects .
properties
IUPAC Name |
2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO3S/c1-4-14(19-22-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)23-5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILSDTWXNBZOGF-KUZBFYBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)SCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)SCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes below boiling point | |
| Record name | Clethodim | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
162 °F (72 °C) (Closed cup) /Select Max Herbicide/ | |
| Record name | Clethodim | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents | |
| Record name | Clethodim | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... Fatty acid synthesis inhibitor. | |
| Record name | Clethodim | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear amber liquid | |
CAS RN |
99129-21-2 | |
| Record name | Clethodim [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099129212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-one, 2-[(1E)-1-[[[(2E)-3-chloro-2-propen-1-yl]oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Clethodim | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



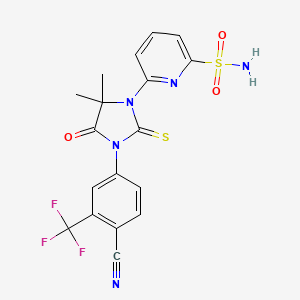
![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide](/img/structure/B606637.png)
